molecular formula C21H19NO4 B6611186 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid CAS No. 2763954-90-9

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid

Cat. No. B6611186
CAS RN: 2763954-90-9
M. Wt: 349.4 g/mol
InChI Key: ZKIHMMMWJMIBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid (FMC) is an organic compound derived from fluorene and is currently being studied for its potential applications in the field of scientific research. FMC is a white crystalline solid that is soluble in ethanol, methanol, and water. It is highly stable and can be stored for long periods of time without degradation. FMC has been used in a variety of research applications, including drug design, chemical synthesis, and biochemistry.

Scientific Research Applications

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid has been used in a variety of research applications, including drug design, chemical synthesis, and biochemistry. It has been used to synthesize a variety of compounds, including peptides, nucleosides, and heterocycles. 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid has also been used in drug design to study the interactions between drugs and their targets. Additionally, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid has been used in biochemistry to study enzyme-catalyzed reactions and to identify potential drug targets.

Mechanism of Action

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid is believed to act as a chelator, forming a stable complex with metal ions such as calcium and magnesium. This complex can then be used to study the interactions between enzymes and their substrates. Additionally, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid can be used to study the binding of drugs to their targets.
Biochemical and Physiological Effects
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cytochrome P450 and to modulate the activity of G-protein coupled receptors. Additionally, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid in laboratory experiments is its stability and solubility. It is highly stable and can be stored for long periods of time without degradation. Additionally, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid is soluble in a variety of solvents, making it easy to use in laboratory experiments. One limitation of using 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid is that it is not very water-soluble, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid research. One possibility is to explore the potential of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid as a drug delivery system. Additionally, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid could be used to study the interactions between drugs and their targets. Additionally, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid could be used to study the binding of drugs to their targets. Finally, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid could be used to study the effects of metal ions on cellular processes.

Synthesis Methods

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid can be synthesized by a two-step process that involves the condensation of fluorene and an amine, followed by an intramolecular cyclization reaction. The first step involves the condensation of fluorene and an amine to form a Schiff base. This is followed by a reduction reaction to form an imine, which is then cyclized to form 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid. The entire process is highly efficient and can be completed in a few hours.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[2.2]pentane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-18(24)21(12-20(21)9-10-20)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIHMMMWJMIBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid

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